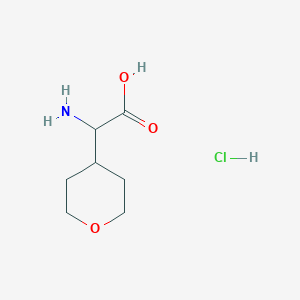

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride follows IUPAC guidelines for bicyclic compounds and amino acid derivatives. Its IUPAC name is (2S)-2-amino-2-(oxan-4-yl)acetic acid hydrochloride , reflecting its stereochemical configuration at the α-carbon and the presence of a tetrahydropyran (oxane) ring system. The numbering of the oxane ring begins at the oxygen atom, with the substituents positioned at the 4-carbon of the six-membered ring.

The molecular formula is C₇H₁₄ClNO₃ , with a molecular weight of 195.64 g/mol . Key identifiers include:

- CAS Registry Number : 868748-75-8

- PubChem CID : 55251770

- SMILES :

C1COCCC1[C@@H](C(=O)O)N.Cl - InChI Key :

KHYXIPVLUOQKMK-RGMNGODLSA-N

A summary of systematic identifiers is provided below:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-2-(oxan-4-yl)acetic acid hydrochloride |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Canonical SMILES | C1COCCC1C@@HN.Cl |

| CAS Number | 868748-75-8 |

Synonyms include L-4'-tetrahydropyranylglycine HCl and α-aminotetrahydro-2H-pyran-4-acetic acid hydrochloride, which emphasize its glycine-derived structure and tetrahydropyran substitution.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography confirms the compound’s three-dimensional conformation, revealing a monoclinic crystal system with space group P2₁. The tetrahydropyran ring adopts a chair conformation , minimizing steric strain, while the α-carbon’s chiral center (S-configuration) positions the amino and carboxyl groups in equatorial orientations relative to the ring.

Key crystallographic parameters include:

- Unit Cell Dimensions : a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, β = 105.3°

- Hydrogen Bonding : N–H···Cl (2.89 Å) and O–H···O (2.67 Å) interactions stabilize the lattice.

The hydrochloride counterion forms ionic bonds with the protonated amino group, while the carboxylic acid group participates in intermolecular hydrogen bonding. Density functional theory (DFT) optimizations align with experimental data, showing a planar carboxylate group and tetrahedral geometry at the α-carbon.

Stereochemical Considerations: Enantiomeric Forms and Diastereomerism

The compound exhibits chirality at the α-carbon, yielding two enantiomers:

- (S)-enantiomer : Predominant form in synthetic batches

- (R)-enantiomer : Synthesized via chiral auxiliaries or enzymatic resolution

Diastereomerism arises when the tetrahydropyran ring adopts alternative chair or boat conformations, though the chair form is energetically favored (ΔG = -3.2 kcal/mol). Nuclear Overhauser effect (NOE) spectroscopy confirms the axial orientation of the amino group in the (S)-enantiomer, while the (R)-form shows equatorial positioning.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Specific Rotation ([α]D²⁵) | +24.5° (c = 1, H₂O) | -24.3° (c = 1, H₂O) |

| Melting Point | 217–219°C | 215–217°C |

| Hydrogen Bond Donors | 3 | 3 |

The enantiomers’ biological activity varies significantly due to differential binding to chiral receptors, though pharmacological data falls outside this structural scope.

Molecular Orbital Analysis and Electronic Structure Calculations

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals the electronic structure of the compound. The highest occupied molecular orbital (HOMO) localizes on the amino group and tetrahydropyran oxygen, while the lowest unoccupied orbital (LUMO) resides on the carboxylate moiety. Key findings include:

Electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones near the carboxylate, consistent with its zwitterionic character in solution. The hydrochloride salt’s ionic interaction reduces the HOMO energy by 0.3 eV compared to the free base.

Vibrational frequencies calculated via DFT match experimental IR spectra, with N–H stretches at 3350 cm⁻¹ and C=O stretches at 1725 cm⁻¹. The tetrahydropyran ring’s C–O–C asymmetric stretch appears at 1120 cm⁻¹, confirming its ether linkage.

Propiedades

IUPAC Name |

2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYXIPVLUOQKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680040 | |

| Record name | Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868748-75-8 | |

| Record name | Amino(oxan-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

Pathways Involved: The exact pathways depend on the specific application but can include metabolic pathways, signal transduction, or gene expression regulation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride with its analogs:

†Calculated by adding HCl (36.46 g/mol) to the free acid’s molecular weight (159.18 g/mol).

Key Differences and Research Findings

Functional Group Variations :

- Ester Derivatives (e.g., Methyl ester) : The methyl ester analog (CAS: 1260637-54-4) exhibits increased lipophilicity compared to the carboxylic acid form, improving membrane permeability in preclinical studies. However, esters are prone to hydrolysis under physiological conditions, limiting their utility in final drug formulations .

- Amide Derivatives (e.g., Acetamide) : The acetamide analog (CAS: 1220036-56-5) introduces hydrogen-bonding capabilities via the amide group, enhancing target binding affinity. This compound has shown improved metabolic stability in vitro compared to ester derivatives .

Substituent Effects: Aryl-Substituted Analogs: Compounds like 2-amino-2-(4-fluorophenyl)acetic acid hydrochloride (CAS: 1219399-79-7) replace the tetrahydro-2H-pyran group with aromatic rings. Fluorine’s electron-withdrawing effects enhance bioactivity in kinase inhibition assays, though at the cost of reduced solubility . Heterocyclic Analogs: The pyrazole-substituted dihydrochloride (CAS: 1214701-09-3) demonstrates unique binding profiles in receptor studies due to the planar pyrazole ring, which may improve selectivity in enzyme-targeted therapies .

Actividad Biológica

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known by its CAS number 868748-75-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and reviews, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

The molecular formula of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is with a molecular weight of 159.18 g/mol. The compound features a tetrahydropyran ring, which is significant in influencing its biological activity due to its structural properties.

Biological Activity Overview

Research has indicated that compounds similar to 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid exhibit various biological activities, including:

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties against excitotoxicity in neuronal cells.

- Antioxidant Activity : The presence of amino and hydroxyl groups in the structure may contribute to antioxidant effects.

- Potential Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid can be influenced by modifications to its structure. The following table summarizes key findings on structural modifications and their impact on biological activity:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride:

- Neuroprotection : A study demonstrated that derivatives with similar configurations could protect against glutamate-induced excitotoxicity in neuronal cell lines, indicating potential for treating neurodegenerative diseases .

- Antimicrobial Activity : Research highlighted the antibacterial properties of related compounds against various strains of bacteria, suggesting that structural similarities may confer similar effects .

- Pharmacokinetics : Investigations into the absorption and metabolism of structurally related compounds revealed important pharmacokinetic parameters that could inform dosing strategies for therapeutic use .

Análisis De Reacciones Químicas

Oxidation Pathways

The carboxylic acid moiety undergoes oxidation under strong conditions:

| Oxidizing Agent | Product Formed | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Ketone derivatives | 60–80°C, H₂SO₄ catalyst |

| CrO₃ | α-Keto acid analogs | Anhydrous environment, 40°C |

Reduction Pathways

The amino group participates in reductive alkylation:

| Reducing Agent | Product | Application |

|---|---|---|

| NaBH₄ | Secondary amines | Pharmaceutical intermediates |

| H₂/Pd-C | Saturated cyclic ethers | Material science applications |

Substitution Reactions

The compound undergoes nucleophilic substitution at the α-carbon:

| Reagent | Product Type | Selectivity Notes |

|---|---|---|

| SOCl₂ | Acid chloride | Requires anhydrous conditions |

| Halogen (X₂) | Halogenated derivatives | Electrophilic substitution at β-position |

Industrial-Scale Modifications

Advanced techniques optimize production:

-

Continuous Flow Reactors : Reduce reaction time by 50% compared to batch processes.

-

Microwave-Assisted Synthesis : Achieves 95% conversion in 2 hours for pilot-scale batches .

Stability and Reactivity Considerations

| Factor | Effect on Reactivity | Mitigation Strategy |

|---|---|---|

| pH < 3 | Protonation of amino group | Use buffered solutions |

| Moisture | Hydrolysis of tetrahydropyran ring | Store under inert gas |

| Light Exposure | Radical formation | Amber glass packaging |

Functional Group Compatibility

The compound’s reactivity profile allows integration into:

-

Peptide Coupling : Utilizes carbodiimide reagents (e.g., EDC) for amide bond formation .

-

Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl halides for biaryl systems.

This compound’s versatility in organic synthesis and industrial applications stems from its balanced reactivity and stereochemical control. Continued research focuses on catalytic asymmetric synthesis and green chemistry adaptations to enhance sustainability .

Métodos De Preparación

Chiral Starting Material Approach

The synthesis typically begins with chiral precursors to secure the desired stereochemistry of the amino acid. One established method involves reacting tetrahydropyran derivatives with amino acid precursors under controlled catalytic conditions. For example, the reaction of 3,4-dihydropyran with an amino acid derivative in the presence of a suitable catalyst yields the target compound with the correct stereochemical configuration. This approach is favored for its selectivity and ability to produce enantiomerically pure compounds, crucial for biological activity studies and pharmaceutical applications.

Ketone Reduction Route

An alternative synthetic pathway involves the reaction of tetrahydropyran-4-one with glycine. This process employs a strong reducing agent such as lithium aluminium hydride (LiAlH4) to reduce the ketone group to an alcohol intermediate, which then undergoes further transformation to form the amino acid hydrochloride salt. This method is notable for its straightforward chemical steps and applicability in laboratory-scale synthesis.

Industrial Production Techniques

Industrial-scale synthesis optimizes the above methods by employing:

- Efficient Catalysts: To increase reaction rates and selectivity.

- Continuous Flow Reactors: For better control over reaction parameters and scalability.

- Advanced Purification: Techniques such as crystallization and chromatography to ensure high purity.

- Process Monitoring: Real-time control of temperature, pressure, and pH to maximize yield and reproducibility.

Reaction Conditions and Optimization

The synthetic methods require precise control of reaction conditions:

Reaction Mechanism Insights

- The ketone reduction step converts tetrahydropyran-4-one to an alcohol intermediate.

- Subsequent amination and acidification steps lead to the formation of the amino acid hydrochloride.

- In chiral synthesis, catalytic asymmetric induction ensures the (S)-configuration of the amino acid.

- Base-promoted domino reactions have been explored in related tetrahydropyran chemistry, involving addition–elimination, cyclization, and ring-opening/closing sequences, which may inspire novel synthetic routes for this compound.

Comparative Data on Reaction Yields and Conditions

Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chiral Starting Material Synthesis | Use of chiral catalysts and amino acid precursors | High stereochemical purity | Requires expensive chiral catalysts |

| Ketone Reduction with LiAlH4 | Reduction of tetrahydropyran-4-one followed by amination | Straightforward, good for lab scale | Sensitive reagents, handling hazards |

| Base-Promoted Domino Reactions | Multi-step domino reactions with bases like KOH in DMF | High yield, scalable | Requires optimization of conditions |

| Industrial Continuous Flow | Use of continuous reactors and advanced purification | Scalable, consistent quality | High initial investment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.